molecular formula C14H11NO4S B11011890 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B11011890
M. Wt: 289.31 g/mol
InChI Key: JFRFRMWALKOBIU-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzoxazole, a heterocyclic compound that has gained significant attention due to its wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate typically involves the reaction of 2-aminophenol with benzaldehyde to form the benzoxazole core. This is followed by sulfonation using methanesulfonyl chloride under basic conditions . The reaction conditions often include the use of solvents such as toluene and catalysts like FeCl3 to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives .

Scientific Research Applications

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) methanesulfonate

InChI

InChI=1S/C14H11NO4S/c1-20(16,17)19-11-7-8-12-13(9-11)18-15-14(12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JFRFRMWALKOBIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=CC=C3

Origin of Product

United States

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